molecular formula C10H12N2S B11800671 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine

Cat. No.: B11800671
M. Wt: 192.28 g/mol
InChI Key: VMSRKQTUWFHEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with a pyrrole derivative in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine is unique due to the presence of both pyridine and pyrrole rings, as well as the methylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylsulfanylpyridine

InChI

InChI=1S/C10H12N2S/c1-13-10-8(4-2-7-12-10)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3

InChI Key

VMSRKQTUWFHEPU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C2=NCCC2

Origin of Product

United States

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